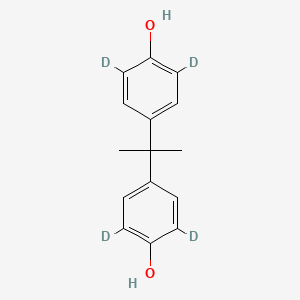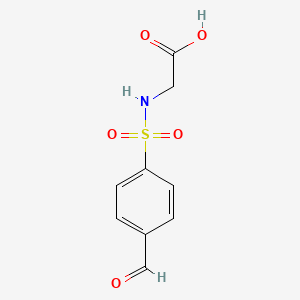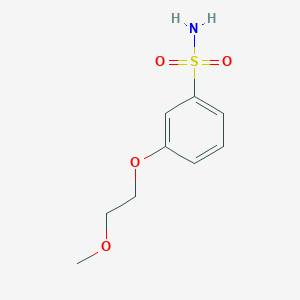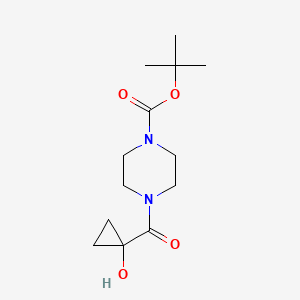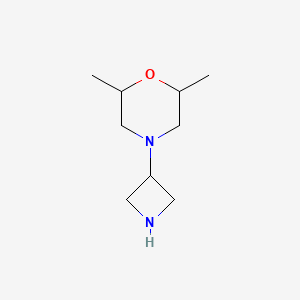
4-(氮杂环丁烷-3-基)-2,6-二甲基吗啉
描述
Synthesis Analysis
The synthesis of azetidine derivatives has been documented in various studies . One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a [3+2] cycloaddition .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was obtained via [3+2] cycloaddition .科学研究应用
γ-氨基丁酸结构类似物
4-(氮杂环丁烷-3-基)-2,6-二甲基吗啉: 可以作为γ-氨基丁酸 (GABA) 的结构类似物,由于 GABA 在神经传递中的作用,它在神经科学研究中具有重要意义 .
药物活性剂的制备
该化合物用于合成药物活性剂,包括GABA A 受体的正向变构调节剂,这在药物化学中很重要 .
药物开发和催化
相关化合物的独特结构使其在药物开发和催化方面具有多种用途,表明4-(氮杂环丁烷-3-基)-2,6-二甲基吗啉在这些领域的潜在应用.
作用机制
Target of Action
It is suggested that azetidine derivatives could be used as structural analogues for 4-aminobutanoic acid (gaba), implying a potential interaction with gaba receptors .
Mode of Action
If we consider its potential role as a gaba analogue, it might interact with gaba receptors, influencing the neurotransmission process .
Biochemical Pathways
Given its potential role as a gaba analogue, it could be involved in the gabaergic neurotransmission pathway .
Pharmacokinetics
The pharmacokinetic properties of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine are as follows :
- High No Yes No No No No No -6.97 cm/s 0.0 0.9 0.13 0.34 0.8 0.43
Result of Action
If it acts as a gaba analogue, it could potentially influence neuronal excitability and neurotransmission .
生化分析
Biochemical Properties
4-(Azetidin-3-yl)-2,6-dimethylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have demonstrated its antiproliferative effects on cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells . The compound disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis. Additionally, it affects cellular metabolism by inhibiting fatty acid synthase, thereby reducing palmitate synthesis .
Molecular Mechanism
At the molecular level, 4-(Azetidin-3-yl)-2,6-dimethylmorpholine exerts its effects through several mechanisms. It binds to specific sites on tubulin, inhibiting its polymerization and destabilizing microtubules . This action disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, the compound inhibits fatty acid synthase, reducing the synthesis of palmitate and affecting lipid metabolism . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine in laboratory settings are crucial for its effectiveness. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function can vary, with long-term exposure leading to sustained inhibition of cell proliferation and induction of apoptosis. In vitro and in vivo studies have demonstrated that the compound’s antiproliferative effects persist over extended periods, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as weight loss and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-(Azetidin-3-yl)-2,6-dimethylmorpholine is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, inhibiting its activity and reducing palmitate synthesis . This interaction affects metabolic flux and alters metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cell membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, it accumulates in specific compartments, influencing its localization and activity. These interactions are crucial for the compound’s effectiveness in biochemical applications.
Subcellular Localization
4-(Azetidin-3-yl)-2,6-dimethylmorpholine exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, enhancing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanisms of action and optimizing its use in research.
属性
IUPAC Name |
4-(azetidin-3-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSAVYBLCLTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



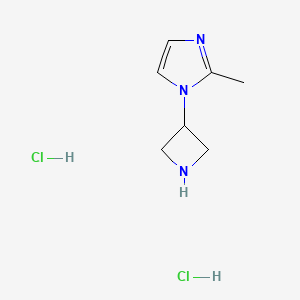


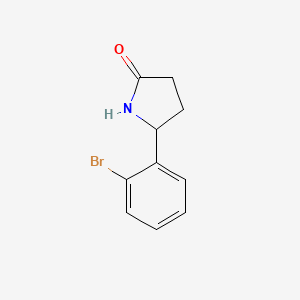



![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)
